molecular formula C16H22N2O3S B2969087 Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone CAS No. 433260-64-1

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Cat. No.: B2969087
CAS No.: 433260-64-1
M. Wt: 322.42
InChI Key: HHBBIAYAVMQDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl ketone. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone typically involves multi-step organic reactions. One common approach is the formation of the piperidine and pyrrolidine rings through cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the phenyl ketone is incorporated through Friedel-Crafts acylation.

    Cyclization Reactions: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the pyrrolidine ring can be formed via cyclization of amino alcohols.

    Friedel-Crafts Acylation: The phenyl ketone is introduced using acyl chlorides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself or N-benzylpiperidine.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine or N-methylpyrrolidine.

    Sulfonyl phenyl ketones: Compounds with a sulfonyl group attached to a phenyl ketone, such as sulfonylbenzophenone.

Uniqueness

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is unique due to its combination of piperidine and pyrrolidine rings with a sulfonyl phenyl ketone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

piperidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-10-2-1-3-11-17)14-6-8-15(9-7-14)22(20,21)18-12-4-5-13-18/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBIAYAVMQDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.